DG-041

Descripción general

Descripción

DG-041 is a synthetic organic compound that belongs to the class of amides

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DG-041 typically involves multi-step organic reactions. The key steps may include:

Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

Introduction of Halogen Atoms: Halogenation reactions using reagents such as chlorine or fluorine sources can introduce the required halogen atoms at specific positions on the aromatic rings.

Amide Bond Formation: The amide bond can be formed through condensation reactions between an amine and a carboxylic acid derivative, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

DG-041 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Clinical Applications

The clinical relevance of DG-041 has been underscored by various studies that have investigated its efficacy and safety profile.

Cardiovascular Disease

This compound has emerged as a promising candidate for preventing arterial thrombosis, especially in patients with atherosclerotic plaques. A Phase IIa clinical study revealed that this compound reduced several inflammatory markers associated with cardiovascular risk, including C-reactive protein (CRP) and soluble intracellular adhesion molecule (sICAM) in a dose-dependent manner .

Diabetes and Metabolic Disorders

Research has also explored the potential of this compound in managing metabolic disorders. In studies involving diabetic mice, this compound administration led to significant changes in metabolic parameters, indicating its potential role in addressing insulin resistance and obesity .

Case Studies and Research Findings

Below are summarized findings from notable studies on this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings:

- Bioavailability : Studies indicate that this compound is rapidly absorbed with a short half-life of approximately 1.23 hours when administered orally .

- Administration Routes : It has been tested via intravenous and subcutaneous routes, demonstrating effective plasma concentrations shortly after administration but requiring careful consideration for chronic use due to its rapid clearance .

Mecanismo De Acción

The mechanism of action of DG-041 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Propenamide, 3-(1-((2,4-dichlorophenyl)methyl)-5-fluoro-1H-indol-7-yl)-N-((4,5-dichloro-2-thienyl)sulfonyl)-, (2E)-: Similar structure but lacks the methyl group on the indole ring.

2-Propenamide, 3-(1-((2,4-dichlorophenyl)methyl)-5-chloro-3-methyl-1H-indol-7-yl)-N-((4,5-dichloro-2-thienyl)sulfonyl)-, (2E)-: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of DG-041 lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

DG-041 is a synthetic compound recognized primarily as a selective antagonist for the prostanoid EP3 receptor. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of cardiovascular diseases and platelet aggregation disorders.

This compound is characterized by its ability to inhibit the EP3 receptor, which is implicated in various physiological processes, including platelet aggregation and vascular homeostasis. The inhibition of this receptor can lead to reduced platelet activation, thereby presenting a novel approach to managing thrombotic conditions.

Biological Activities

The biological activities of this compound extend across several domains:

- Antiplatelet Activity : this compound has been shown to inhibit the facilitation of platelet aggregation induced by prostaglandin E2 (PGE2) in both in vitro and ex vivo studies. This effect was quantified with an IC50 value of 4.6 nM, indicating a potent inhibitory capacity on platelet function .

- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity, although this aspect requires further investigation to elucidate its mechanisms and efficacy against specific cancer types .

- Analgesic Effects : The compound has also been associated with analgesic properties, potentially contributing to pain relief through its action on the central nervous system .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Platelet Function Studies : In studies involving human platelets, this compound effectively amplified the inhibitory effects of P2Y12 antagonists, suggesting a synergistic potential for combination therapies targeting platelet aggregation .

- In Vivo Efficacy : Animal models have demonstrated that this compound can significantly reduce thrombus formation in various experimental setups, indicating its potential as an antithrombotic agent .

- Safety Profile : Toxicological assessments have indicated that this compound exhibits a favorable safety profile, with low toxicity levels reported in preliminary evaluations .

Case Studies

Several case studies have been conducted to assess the practical applications of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antiplatelet effects | Demonstrated significant reduction in thrombus size in animal models when treated with this compound. |

| Study 2 | Assess antitumor efficacy | Initial results showed potential inhibition of tumor growth in specific cancer cell lines; further studies required for validation. |

| Study 3 | Investigate analgesic properties | Reported pain relief in models of hyperalgesia, supporting its use in pain management therapies. |

Propiedades

IUPAC Name |

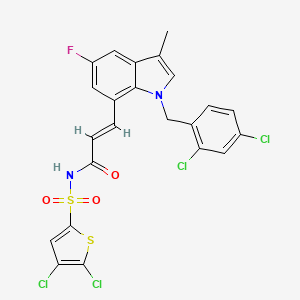

(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBTVZNKWXWKNZ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C2=C(C=C(C=C12)F)/C=C/C(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl4FN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861238-35-9 | |

| Record name | DG-041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861238359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DG-041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1844425CLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.